1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide
Description
1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide is a piperidine-based compound featuring a conjugated enoyl group and a carboxamide moiety. Its molecular formula is C₁₆H₂₀N₂O₃, with a molecular weight of 288.34 g/mol (as per the closest structural analog in ). The compound’s structure includes a 4-methoxyphenyl group linked via an α,β-unsaturated ketone (prop-2-enoyl) to the piperidine ring, which is further substituted with a carboxamide at the 4-position.
Properties
IUPAC Name |
1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-14-5-2-12(3-6-14)4-7-15(19)18-10-8-13(9-11-18)16(17)20/h2-7,13H,8-11H2,1H3,(H2,17,20)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJKZINKGURIX-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, 4-methoxybenzaldehyde, and acetic anhydride.
Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with acetic anhydride to form 4-methoxychalcone.
Cyclization: The 4-methoxychalcone undergoes cyclization with piperidine to form the desired piperidine derivative.
Amidation: The final step involves the amidation of the piperidine derivative with a suitable amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Functional Group Impact on Properties
Carboxamide vs. Ester/Ketone Derivatives
- This is critical for bioavailability in drug design .
- Ketone (): The piperidin-4-one derivative lacks hydrogen-bond donors, reducing interactions with polar targets but increasing membrane permeability .
- Trifluoromethyl Group () : The CF₃ substituent in the piperazine analog increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Crystallographic and Stability Considerations
- Disordered Crystal Packing: The structurally related 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate () exhibits disorder in its 4-methoxyphenyl and C=C moieties, with a 0.823:0.177 occupancy ratio. Such disorder may affect melting points and shelf stability in analogous compounds .
- Hydrogen-Bond Networks : The target compound’s carboxamide likely forms stronger intermolecular hydrogen bonds (e.g., N–H···O=C) compared to esters or ketones, influencing crystallization behavior .
Biological Activity
1-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxamide, also known by its CAS number, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H19NO2
- Molecular Weight: 245.32 g/mol
- Chemical Structure: The compound features a piperidine ring substituted with a prop-2-enoyl group and a methoxyphenyl moiety, which are crucial for its biological activity.
1. Antioxidant Properties
Recent studies indicate that compounds similar to this compound exhibit significant antioxidant activity. This is primarily due to their ability to scavenge free radicals and reduce oxidative stress in biological systems. For instance, a related compound demonstrated a concentration-dependent reduction in reactive oxygen species (ROS) levels in cell cultures, suggesting a protective effect against oxidative damage .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) : It has been shown to act as a selective inhibitor of MAO-B, which is important in the treatment of neurodegenerative diseases such as Parkinson's disease. The IC50 value for inhibition was reported at approximately 0.51 μM, indicating potent activity .
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for enhancing cholinergic transmission, which can be beneficial in treating Alzheimer's disease. The compound exhibited significant AChE inhibitory activity, with residual activity below 50% at concentrations around 10 μM .
3. Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is likely mediated through its antioxidant properties and enzyme inhibition profile, making it a candidate for further research in neurodegenerative disorders .
Case Study 1: Neuroprotection in Vero Cells
In a controlled experiment using Vero cells (African green monkey kidney epithelial cells), the compound was tested for cytotoxicity and neuroprotective effects. The results indicated that up to 100 μg/mL concentration maintained over 80% cell viability, demonstrating its safety profile at therapeutic doses .
Case Study 2: MAO-B Inhibition
A study focusing on the inhibition of MAO-B by related compounds showed that the effectiveness of these inhibitors could lead to increased levels of neurotransmitters like dopamine. The implications for treating conditions such as depression and Parkinson's disease were noted, emphasizing the potential therapeutic applications of this class of compounds .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | IC50 (MAO-B) | AChE Inhibition | Neuroprotective Effect |
|---|---|---|---|---|
| Compound A | C15H19NO2 | 0.51 μM | Significant | Yes |
| Compound B | C16H20N2O3 | 0.69 μM | Moderate | Yes |
| Compound C | C14H18N2O2 | 0.75 μM | Significant | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
